molecular formula C11H7F3N2O B1324386 1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde CAS No. 75815-73-5

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B1324386
CAS RN: 75815-73-5
M. Wt: 240.18 g/mol
InChI Key: FJRLRPMATZQLHW-UHFFFAOYSA-N
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Description

“1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with a trifluoromethyl group and a phenyl group at the 3-position and an aldehyde group at the 4-position .


Synthesis Analysis

The synthesis of such compounds usually involves the reaction of the corresponding hydrazine with 1,3-diketones or β-keto esters . The trifluoromethyl group can be introduced using various trifluoromethylation reagents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the functional groups present. The aldehyde group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation . The trifluoromethyl group is generally considered to be inert, but under certain conditions, it can participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. This includes avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Future Directions

The future research directions for this compound could involve exploring its potential applications in various fields, such as medicinal chemistry or materials science . Further studies could also focus on optimizing its synthesis and improving our understanding of its reactivity and properties .

properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)9-2-1-3-10(4-9)16-6-8(7-17)5-15-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRLRPMATZQLHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=C(C=N2)C=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90633225
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

CAS RN

75815-73-5
Record name 1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90633225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 500 ml., 2-neck flask, fitted with a condenser and a magnetic stirrer, containing 60.5 ml. (0.78 M.) of absolute dimethylformamide (dried over 3A sieves) is slowly added, while the temperature is maintained at less than 10° C., 36.9 ml. (0.39 M.) of phosphorus oxychloride, after which time the reaction mixture is allowed to stand at room temperature until a bright red color develops (typically, between 30 and 60 minutes). To the resultant reaction mixture is then added 23.2 g. (0.109 M.) of 1-(m-trifluoromethylphenyl)-pyrazole, while the temperature is maintained at between 50° and 70° C. The reaction mixture is then slowly heated to 100° C. and allowed to stand overnight, while the temperature is maintained at 100° C. The reaction mixture is then cooled, quenched in ice water and allowed to stand overnight at room temperature. The resultant precipitated solids are then filtered and washed successively with water and petroleum ether. The solvent is then removed under vacuum to yield 1-(m-trifluoromethylphenyl)pyrazole-4-carboxaldehyde (Yield: 57%). A second crop was also obtained, m.p. 80°-82° C. (Yield: 63%).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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